molecular formula C18H13ClFN3O3S B11383203 2-benzylsulfonyl-5-chloro-N-(4-fluorophenyl)pyrimidine-4-carboxamide

2-benzylsulfonyl-5-chloro-N-(4-fluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B11383203
M. Wt: 405.8 g/mol
InChI Key: ZHVKQRSPCUAPAK-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-fluorophenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with chloro, fluorophenyl, and phenylmethanesulfonyl groups. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-fluorophenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 4-fluoroaniline.

    Sulfonylation: The phenylmethanesulfonyl group is added through a sulfonylation reaction using phenylmethanesulfonyl chloride in the presence of a base like triethylamine.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(4-fluorophenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Chloro-N-(4-fluorophenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-fluorophenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(4-fluorophenyl)-2-iodo-N-methylbenzamide
  • 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

Uniqueness

Compared to similar compounds, 5-chloro-N-(4-fluorophenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide exhibits unique structural features that contribute to its distinct chemical reactivity and biological activity. Its combination of chloro, fluorophenyl, and phenylmethanesulfonyl groups provides a versatile platform for further functionalization and application in various research fields.

Properties

Molecular Formula

C18H13ClFN3O3S

Molecular Weight

405.8 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-(4-fluorophenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C18H13ClFN3O3S/c19-15-10-21-18(27(25,26)11-12-4-2-1-3-5-12)23-16(15)17(24)22-14-8-6-13(20)7-9-14/h1-10H,11H2,(H,22,24)

InChI Key

ZHVKQRSPCUAPAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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